Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- is an organic compound with the molecular formula C18H14N2O4 and a molecular weight of 322.3148 . This compound is a derivative of benzamide, which is known for its applications in various fields, including pharmaceuticals and industrial chemistry .
Vorbereitungsmethoden
The synthesis of benzamide derivatives, including Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)-, can be achieved through direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. Industrial production methods often involve similar condensation reactions but may use different catalysts and reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an antioxidant by scavenging free radicals or as an antibacterial agent by disrupting bacterial cell walls .
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- can be compared with other benzamide derivatives such as:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities . The uniqueness of Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- lies in its specific substitution pattern, which imparts distinct properties and applications.
Eigenschaften
CAS-Nummer |
22747-91-7 |
---|---|
Molekularformel |
C18H14N2O4 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
N-(1-benzoyl-2,4-dioxopyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C18H14N2O4/c21-14-11-20(17(23)13-9-5-2-6-10-13)18(24)15(14)19-16(22)12-7-3-1-4-8-12/h1-10,15H,11H2,(H,19,22) |
InChI-Schlüssel |
LIYTWXYEOPFFCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(C(=O)N1C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.